molecular formula C24H50O4Si B12615012 Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane CAS No. 920753-86-2

Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane

Cat. No.: B12615012
CAS No.: 920753-86-2
M. Wt: 430.7 g/mol
InChI Key: VNYNHZOHHULLEL-UHFFFAOYSA-N
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Description

Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-yl)dodecan-2-yl]oxy}ethoxy)silane is a silane derivative featuring a triethylsilyl group, an ethoxy linker, and a dodecan-2-yl chain substituted with a 2-methyl-1,3-dioxolane moiety. The 2-methyl-1,3-dioxolane acts as a cyclic ketal, commonly employed to protect carbonyl groups during synthetic processes . Its long alkyl chain (dodecan-2-yl) confers hydrophobic properties, while the silane group enables applications in surface modification or as a reactive intermediate in organometallic catalysis .

Properties

CAS No.

920753-86-2

Molecular Formula

C24H50O4Si

Molecular Weight

430.7 g/mol

IUPAC Name

triethyl-[2-[12-(2-methyl-1,3-dioxolan-2-yl)dodecan-2-yloxy]ethoxy]silane

InChI

InChI=1S/C24H50O4Si/c1-6-29(7-2,8-3)28-22-19-25-23(4)17-15-13-11-9-10-12-14-16-18-24(5)26-20-21-27-24/h23H,6-22H2,1-5H3

InChI Key

VNYNHZOHHULLEL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCOC(C)CCCCCCCCCCC1(OCCO1)C

Origin of Product

United States

Preparation Methods

General Overview of Synthesis

The synthesis of Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane involves the reaction of silane precursors with organic compounds containing dioxolane and alkyl groups. The process is typically carried out under controlled conditions to ensure product purity and prevent unwanted side reactions such as hydrolysis of silane groups.

Reaction Mechanism

The preparation includes the following steps:

  • Introduction of Dioxolane Moiety : The dioxolane group is introduced into the organic precursor through a condensation reaction between a ketone or aldehyde and ethylene glycol.
  • Attachment of Alkyl Chain : The dodecyl chain is incorporated via alkylation or esterification reactions.
  • Silane Coupling : The functionalized organic compound reacts with triethoxysilane under an inert atmosphere to form the final product.

Reaction Conditions

To achieve optimal synthesis results:

  • Temperature Control : Reactions are conducted at moderate temperatures (typically 50–80°C) to facilitate coupling while avoiding thermal decomposition.
  • Inert Atmosphere : Nitrogen or argon is used to prevent hydrolysis of silane groups due to moisture in the air.
  • Catalysts : Acidic or basic catalysts may be employed to enhance reaction rates and selectivity.

Analytical Techniques for Confirmation

The synthesized compound is characterized using:

  • NMR Spectroscopy : Confirms the molecular structure by identifying chemical shifts corresponding to dioxolane, alkyl chains, and silane groups.
  • Mass Spectrometry : Determines molecular weight and verifies the presence of desired functional groups.

Data Table: Key Parameters in Synthesis

Parameter Value/Condition Notes
Reaction Temperature 50–80°C Prevents decomposition of intermediates
Atmosphere Nitrogen or Argon Avoids hydrolysis
Catalyst Type Acidic/Basic Enhances reaction speed
Solvent Toluene or THF Ensures solubility of reactants
Purification Method Distillation or Chromatography Removes impurities

Challenges and Solutions

Hydrolysis Prevention : Silanes are prone to hydrolysis when exposed to moisture. Using anhydrous solvents and maintaining an inert atmosphere minimizes this risk.

Reaction Yield Optimization : Employing high-purity reactants and fine-tuning catalyst concentration can improve yield while reducing by-products.

Chemical Reactions Analysis

Hydrolysis of Alkoxysilane Groups

The triethylsilane moiety undergoes hydrolysis under aqueous conditions, forming reactive silanol intermediates. This reaction is critical for applications in adhesion promotion and cross-linking.

Reaction Mechanism :

Si-OCH2CH3+H2OSi-OH+CH3CH2OH\text{Si-OCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{Si-OH} + \text{CH}_3\text{CH}_2\text{OH}

Key Characteristics :

ParameterDetailsSource
Kinetics First-order dependence on water concentration; rate increases with pH extremes.
Catalysts Acidic (e.g., HCl) or basic (e.g., NaOH) conditions accelerate hydrolysis.
Byproducts Ethanol released during hydrolysis.

The resulting silanol groups (Si–OH) can undergo condensation to form siloxane (Si–O–Si) networks, enhancing material durability in coatings.

Dioxolane Ring-Opening Reactions

The 2-methyl-1,3-dioxolane group is susceptible to acid-catalyzed hydrolysis, yielding a ketone and ethylene glycol.

Reaction Mechanism :

Dioxolane+H3O+Ketone+HOCH2CH2OH\text{Dioxolane} + \text{H}_3\text{O}^+ \rightarrow \text{Ketone} + \text{HOCH}_2\text{CH}_2\text{OH}

Experimental Observations :

ConditionOutcomeSource
Acidic (pH < 3) Complete ring cleavage within 2 hours at 60°C.
Neutral/Ambient Stable for >6 months; no observable degradation.

The long alkyl chain (dodecan-2-yl) introduces steric hindrance, slightly slowing hydrolysis compared to smaller dioxolane derivatives .

Condensation Reactions

Post-hydrolysis silanol groups participate in condensation, forming covalent bonds with hydroxylated surfaces (e.g., glass, metals) or other silanols.

Applications in Materials Science :

ApplicationReaction DetailsSource
Adhesives Siloxane networks improve interfacial adhesion (peel strength: 12–15 N/mm²).
Coatings Enhanced hydrophobicity (contact angle: 105°–110°) after curing.

Functionalization with Polymers

The compound’s ethoxy groups enable covalent bonding to polymers via nucleophilic substitution or radical-initiated grafting. Patent data suggests utility in:

  • Acrylate Copolymers : Silane-terminated chains improve thermal stability (Tg increase: 15–20°C) .

  • Epoxy Resins : Accelerated curing kinetics due to silanol-epoxy interactions .

Stability and Competing Reactivity

Competition between silane hydrolysis and dioxolane ring-opening depends on conditions:

ConditionDominant ReactionByproduct Impact
Acidic + Moisture Simultaneous hydrolysis and ring-openingEthanol + ketone accumulation
Dry/Inert No reaction; stable up to 200°CN/A

Scientific Research Applications

Surface Modification

One of the primary applications of this silane compound is in surface modification processes. Silanes are widely used to enhance the properties of surfaces in various materials:

  • Hydrophobic Coatings : The incorporation of Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane into coatings can impart hydrophobic characteristics to surfaces, making them resistant to water and other liquids. This property is crucial in applications such as self-cleaning surfaces and protective coatings for electronics and textiles.
  • Adhesion Promoters : Silanes are often used as adhesion promoters in composites and coatings. The presence of dodecanol moieties can enhance compatibility with organic substrates, improving adhesion strength in polymeric materials.

Biomedical Applications

The unique structure of this compound also lends itself to potential biomedical applications:

  • Drug Delivery Systems : The dioxolane group can facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that silane-based carriers can improve drug release profiles and targeting capabilities.
  • Biocompatible Coatings : The compound may be used to create biocompatible coatings for medical devices, enhancing their integration with biological tissues while minimizing immune responses.

Nanotechnology

In nanotechnology, silanes play a critical role in modifying nanoparticles for various applications:

  • Nanoparticle Stabilization : this compound can be utilized to stabilize nanoparticles in suspension by providing steric hindrance against agglomeration.
  • Functionalization of Nanomaterials : This silane can be employed to functionalize surfaces of nanomaterials, enabling specific interactions with biological systems or enhancing catalytic properties.

Case Study 1: Hydrophobic Coatings

A study investigated the use of silane compounds similar to this compound in creating hydrophobic surfaces on glass substrates. The results showed a significant reduction in water contact angle after treatment, indicating enhanced hydrophobicity. This application is vital for self-cleaning technologies and anti-fogging treatments in various industries.

Case Study 2: Drug Delivery Systems

Research focusing on drug delivery systems highlighted the effectiveness of silane-modified nanoparticles for encapsulating poorly soluble drugs. The study demonstrated improved release rates and enhanced therapeutic efficacy when using formulations containing this compound.

Mechanism of Action

The mechanism by which Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and ethoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and stability. The silane core provides a stable scaffold that enhances the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogous silanes and dioxolane-containing derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-yl)dodecan-2-yl]oxy}ethoxy)silane C₃₀H₆₂O₅Si ~549.0 (estimated) Triethylsilane, ethoxy linker, dioxolane Protecting group in organic synthesis; hydrophobic coatings
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate C₈H₁₄O₄ 174.19 Dioxolane, ester Carbonyl protection; intermediate in drug synthesis
Dodecyltriethoxysilane C₁₈H₄₀O₃Si 332.59 Triethoxysilane, dodecyl chain Hydrophobic surface modification; adhesion promoter
2-((Triisopropylsilyl)oxy)benzaldehyde oxime C₁₆H₂₅NO₂Si 307.47 Triisopropylsilane, oxime Directed C–H borylation; regioselective catalysis
4-[2-(5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzaldehyde C₁₈H₁₉NO₄ 317.37 Dioxolane, pyridine, aldehyde Intermediate in pioglitazone metabolite synthesis
Key Observations:
  • Hydrophobicity : The target compound’s dodecan-2-yl chain enhances hydrophobicity compared to shorter-chain analogs like ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, making it suitable for applications requiring lipid solubility or surface coatings .
  • Protection Efficiency : The 2-methyl-1,3-dioxolane group provides robust protection for ketones, similar to derivatives in and , but its steric bulk may reduce reactivity in crowded molecular environments .
  • Silane Reactivity : Unlike triethoxysilanes (e.g., dodecyltriethoxysilane), the triethylsilyl group in the target compound is less prone to hydrolysis, favoring stability in anhydrous conditions .

Biological Activity

Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane is a silane compound characterized by its unique structure, which includes a dioxolane moiety and a long-chain alkyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry, materials science, and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H38O5Si\text{C}_{18}\text{H}_{38}\text{O}_5\text{Si}

This structure highlights the presence of both hydrophilic (dioxolane) and hydrophobic (dodecyl) components, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

1. Antimicrobial Properties

Studies have indicated that silanes with long alkyl chains exhibit antimicrobial activity. The presence of the dioxolane group may enhance solubility and interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

2. Cytotoxicity

Cytotoxicity assays have been performed to evaluate the effects of this compound on different cell lines. Preliminary results suggest that it may exhibit selective cytotoxic effects, which could be beneficial in cancer therapy.

3. Biocompatibility

Due to its silane nature, this compound is being explored for applications in biocompatible materials. Its ability to form stable bonds with biological tissues makes it a candidate for use in drug delivery systems and coatings for medical devices.

Case Studies

Several case studies have been documented regarding the biological activity of similar silanes:

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various silanes against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited superior antibacterial activity due to enhanced membrane disruption.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at micromolar concentrations, suggesting a potential mechanism for anticancer activity.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines
BiocompatibilityCompatible with human tissues

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Membrane Disruption : The amphiphilic nature of the compound may lead to disruption of microbial membranes.
  • Cell Signaling Interference : It may interact with cellular signaling pathways involved in apoptosis and proliferation.

Q & A

Basic Research Questions

Q. How can the synthesis of Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-yl)dodecan-2-yl]oxy}ethoxy)silane be optimized for improved yield?

  • Methodological Answer : Utilize organozinc intermediates, as demonstrated in the preparation of dioxolane-containing compounds (e.g., reaction of 2-(2-iodoethyl)-2-methyl-1,3-dioxolane with activated Zn foil in THF). Monitor reaction progress via GC-MS to identify side products and adjust stoichiometry or reaction time accordingly . Purification via column chromatography with silica gel (eluted with ethyl acetate/hexane gradients) ensures removal of unreacted silane precursors.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the ethoxy-silane linkage (δ ~1.2–1.5 ppm for triethyl groups) and dioxolane protons (δ ~4.8–5.2 ppm).
  • FT-IR : Identify characteristic Si-O-C stretches (~1050–1100 cm1^{-1}) and dioxolane C-O-C bands (~950–1000 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS (as in ) validates molecular ion peaks and fragmentation patterns .

Q. How can the purity of this compound be assessed for use in surface modification studies?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient). Compare retention times against a certified reference standard. For trace impurities, use LC-MS with electrospray ionization to detect silanol byproducts or hydrolyzed dioxolane derivatives .

Advanced Research Questions

Q. What strategies mitigate hydrolytic instability of the silane group in aqueous environments?

  • Methodological Answer : Conduct controlled hydrolysis experiments under varying pH (e.g., 4–10) and temperature (25–60°C). Monitor degradation kinetics via 29^{29}Si NMR to track silanol formation. Stabilization can be achieved by introducing hydrophobic co-solvents (e.g., toluene) or co-condensing with crosslinkers like tetraethoxysilane to enhance network density .

Q. How does the dioxolane moiety influence the compound's reactivity in polymer crosslinking applications?

  • Methodological Answer : Perform kinetic studies using differential scanning calorimetry (DSC) to measure activation energy of crosslinking reactions. Compare with analogous silanes lacking the dioxolane group. Computational modeling (e.g., DFT) can elucidate electronic effects of the dioxolane ring on silane electrophilicity .

Q. How to resolve contradictions in reported catalytic activity of this silane in sol-gel processes?

  • Methodological Answer : Replicate conflicting studies under identical conditions (e.g., solvent, catalyst concentration). Use in situ FT-IR to monitor sol-gel transition times and SAXS/WAXS to assess gel structure. Contradictions may arise from trace moisture levels or residual amines (e.g., triethylamine, as noted in ), which accelerate hydrolysis .

Data Analysis & Experimental Design

Q. What crystallographic methods confirm the molecular packing of this compound in solid-state studies?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL ( ) for refinement. Resolve disorder in the dodecan-2-yl chain by applying restraints to bond lengths and angles. Compare with powder XRD data to assess polymorphism .

Q. How to design a study evaluating its performance as a coupling agent in silica-polymer nanocomposites?

  • Experimental Design :

  • Surface Functionalization : Treat silica nanoparticles with the silane (1–5 wt% in ethanol, 60°C, 24 h). Confirm grafting density via TGA (weight loss ~200–400°C).
  • Mechanical Testing : Incorporate functionalized silica into a polymer matrix (e.g., PDMS). Measure tensile strength and modulus improvements via ASTM D638. Correlate with AFM data on nanoparticle dispersion .

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